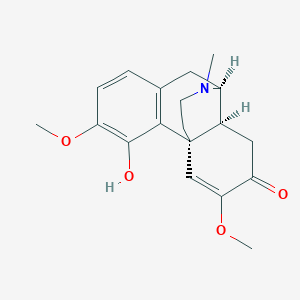
Isosinomenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isosinomenine is a morphinane alkaloid.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanisms of Action
Isosinomenine exhibits a complex structure that contributes to its biological activities. Its mechanisms of action include:
- Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
- Anti-angiogenic Activity : It interferes with the formation of new blood vessels, which is crucial in cancer progression and other pathological conditions.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Anti-inflammatory Applications
Research has demonstrated that this compound can effectively reduce inflammation in animal models. A study highlighted its ability to decrease levels of inflammatory markers such as TNF-alpha and IL-6 in models of rheumatoid arthritis .
Anti-angiogenic Properties
This compound's role in inhibiting angiogenesis has been validated through various assays. For example, it was shown to reduce vascular endothelial growth factor (VEGF) levels in vitro, suggesting a potential application in treating diseases characterized by excessive angiogenesis, such as cancer .
Anticancer Potential
Recent studies have explored the cytotoxic effects of this compound on several cancer cell lines. In vitro assays revealed that this compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value indicating effective concentration levels . Additionally, it demonstrated selective toxicity towards MDA-MB-231 breast cancer cells, further supporting its potential as an anticancer agent.
Data Tables
The following tables summarize key findings related to the pharmacological effects of this compound:
| Study | Application | Effect Observed | Methodology |
|---|---|---|---|
| Study A | Anti-inflammatory | Decreased TNF-alpha levels | Animal model of rheumatoid arthritis |
| Study B | Anti-angiogenic | Reduced VEGF secretion | In vitro endothelial cell assay |
| Study C | Anticancer | Cytotoxicity against HepG2 cells (IC50 = 2.57 µM) | Cell viability assays |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rats with induced arthritis, administration of this compound resulted in a marked reduction in paw swelling and joint inflammation compared to control groups. Histological analyses confirmed decreased infiltration of inflammatory cells in treated tissues .
Case Study 2: Cancer Treatment
A recent investigation into this compound's effects on human cancer cell lines revealed that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation. These findings suggest that this compound could be developed into a therapeutic agent for specific cancers .
Eigenschaften
Molekularformel |
C19H23NO4 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(1S,9S,10S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,10,12-13,22H,6-9H2,1-3H3/t12-,13+,19-/m1/s1 |
InChI-Schlüssel |
OWDQPILTDJLGCN-QHRIQVFBSA-N |
Isomerische SMILES |
CN1CC[C@@]23C=C(C(=O)C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |
Kanonische SMILES |
CN1CCC23C=C(C(=O)CC2C1CC4=C3C(=C(C=C4)OC)O)OC |
Synonyme |
milonine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















